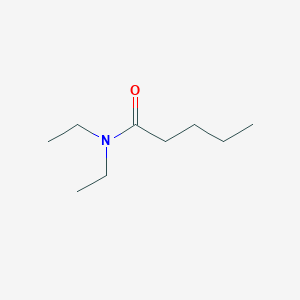

n,n-Diethylpentanamide

Description

It is structurally related to compounds such as APX2009 [(2E)-2-[(3-methoxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)methylidene]-N,N-diethylpentanamide], a naphthoquinone derivative studied for its redox-inhibitory and anticancer properties . The compound’s pharmacological relevance stems from its ability to modulate APE1/REF-1 activity, impacting cancer cell proliferation and neuroprotection against platinum-based drug toxicity .

Properties

CAS No. |

922-13-4 |

|---|---|

Molecular Formula |

C9H19NO |

Molecular Weight |

157.25 g/mol |

IUPAC Name |

N,N-diethylpentanamide |

InChI |

InChI=1S/C9H19NO/c1-4-7-8-9(11)10(5-2)6-3/h4-8H2,1-3H3 |

InChI Key |

YDNGWBPWLNQCSF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=O)N(CC)CC |

Origin of Product |

United States |

Comparison with Similar Compounds

N,N-Dimethylpentanamide (CAS 6225-06-5)

- Structural Differences : Replaces ethyl groups with methyl groups on the nitrogen.

- Physical Properties :

- Applications: Primarily used as a solvent or synthetic intermediate. No reported pharmacological activity, unlike N,N-diethylpentanamide derivatives .

N,N-Diethylacetamide (CAS 685-91-6)

- Structural Differences : Shorter acyl chain (acetamide vs. pentanamide).

- Physical Properties :

- Molecular Weight: 115.18 g/mol vs. ~157.26 g/mol.

- Boiling Point: Likely lower than diethylpentanamide due to shorter chain.

- Safety : Classified as hazardous (≥99% purity), with risks of irritation and organ toxicity .

- Applications: Industrial solvent; lacks the naphthoquinone moiety critical to APX2009’s bioactivity .

Functionalized Pentanamides (e.g., Quinolinyl-Piperazine Derivatives)

- Structural Differences: Pentanamide linked to complex aromatic systems (e.g., quinoline, piperazine). Example: 5-(4-(2,3-dichlorophenyl)piperazin-1-yl)-N-(quinolin-2-yl)pentanamide (11c) .

- Pharmacological Relevance : Designed for receptor-targeted activity (e.g., serotonin/dopamine modulation), contrasting with APX2009’s redox inhibition .

Anticancer Activity

- APX2009 : Reduces breast cancer cell proliferation, migration, and invasion by inhibiting APE1/REF-1, a key regulator of oxidative stress responses. Demonstrates synergy with radiotherapy and chemotherapeutics .

- Comparison: N,N-Dimethylpentanamide lacks documented anticancer effects, highlighting the importance of ethyl groups and naphthoquinone substitution in APX2009 .

Neuroprotective Effects

Key Properties

| Compound | Molecular Weight (g/mol) | Boiling Point | Melting Point | LogP (Estimated) |

|---|---|---|---|---|

| This compound | ~157.26 | >200°C* | Not reported | ~2.5 (higher lipophilicity) |

| N,N-Dimethylpentanamide | 129.20 | 141°C (100 Torr) | -51°C | ~1.8 |

| N,N-Diethylacetamide | 115.18 | ~165°C* | Not reported | ~0.5 |

*Estimated based on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.